molecular formula C17H16BrN3O3S B2472096 3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide CAS No. 365243-75-0

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide

Cat. No.: B2472096
CAS No.: 365243-75-0
M. Wt: 422.3
InChI Key: LSASBVMCXWDQMZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide is a useful research compound. Its molecular formula is C17H16BrN3O3S and its molecular weight is 422.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • This compound is synthesized from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives. The structural characteristics of similar compounds have been confirmed through various spectroscopic tools and X-ray crystallographic analyses, indicating their potential in chemical synthesis and structural biology studies (Hassan et al., 2020).

Application in Cycloaddition Reactions

  • The compound can be involved in 1,3-dipolar cycloaddition reactions. For example, benzothiazolium bromides reacted with 3-nitrochromenes, demonstrating the compound's role in synthesizing functionalized tetrahydrobenzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles. These reactions are significant in the field of organic chemistry and drug synthesis (Jiang et al., 2017).

Hydrolysis and Acyl Transfer Studies

  • In studies of hydrolysis reactions, derivatives of thiazolium bromide have been used to investigate the acyl transfer from imidazole to the hydroxy-group in a cationic micelle, contributing to our understanding of organic reaction mechanisms (Tagaki et al., 1977).

Detection and Coordination Studies

  • This compound is explored in the study of fluorophores for selective aluminum(III) detection. The research into the UV–visible and fluorescence spectroscopic characteristics of related compounds opens up potential applications in the study of intracellular aluminum concentrations and environmental monitoring (Lambert et al., 2000).

Catalysis and Polymerisation

  • The compound has also been studied in the context of transition-metal complexes and their use in ethylene polymerization. Its role in creating metal complexes suggests its potential in catalysis and industrial applications (Houghton et al., 2008).

Anticancer Applications

  • In medical research, particularly in cancer treatment, similar thiazolium bromide derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. This research demonstrates the potential of thiazolium bromide derivatives in developing new anticancer agents (Aly et al., 2020).

Properties

IUPAC Name

2-[2-anilino-4-(4-nitrophenyl)-1,3-thiazol-3-ium-3-yl]ethanol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S.BrH/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14;/h1-9,12,21H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSASBVMCXWDQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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